An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-ethyl-1,3,5-triazine
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-ethyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-ethyl-1,3,5-triazine, a key heterocyclic organic compound, serves as a versatile building block in synthetic chemistry.[1] Its unique structural features, characterized by a triazine core substituted with two reactive chlorine atoms and an ethyl group, make it a valuable precursor in the development of a wide range of functionalized molecules.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and insights into its reactivity and synthesis, tailored for professionals in research and drug development. The strategic manipulation of its reactive sites allows for the creation of diverse molecular architectures, a critical aspect in the discovery of novel therapeutic agents.[2][3]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,4-Dichloro-6-ethyl-1,3,5-triazine is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems, influencing reaction kinetics, solubility, and formulation.
| Property | Value | Source(s) |
| IUPAC Name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | [1] |
| Synonyms | 2,4-Dichloro-6-ethyl-s-triazine | [1] |
| CAS Number | 698-72-6 | [1] |
| Molecular Formula | C₅H₅Cl₂N₃ | [1] |
| Molecular Weight | 178.02 g/mol | [4] |
| Appearance | Liquid | [1] |
| Melting Point | 35 °C | [4] |
| Boiling Point | 92 °C @ 13 Torr | [4] |
| Solubility | Generally soluble in organic solvents; limited solubility in water. | [1] |
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is crucial for the reliable application of 2,4-Dichloro-6-ethyl-1,3,5-triazine in experimental settings. The following protocols outline standard methodologies for measuring its key physical constants.
Melting Point Determination
The melting point provides a quick assessment of a compound's purity. A sharp melting range typically indicates a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of crystalline 2,4-Dichloro-6-ethyl-1,3,5-triazine is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range should be narrow.
Boiling Point Determination
Due to its relatively low boiling point under reduced pressure, a micro-boiling point determination method is suitable.
Methodology:
-
Sample Preparation: A small volume (a few microliters) of 2,4-Dichloro-6-ethyl-1,3,5-triazine is placed in a small test tube. A sealed capillary tube is inverted and placed inside the test tube.
-
Apparatus: A Thiele tube or a similar heating bath filled with a high-boiling inert liquid (e.g., mineral oil) and a calibrated thermometer are used. The test tube is attached to the thermometer.
-
Procedure: The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.
-
Observation: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This procedure should be conducted under the specified pressure (13 Torr) for an accurate reading of 92 °C.[4]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of 2,4-Dichloro-6-ethyl-1,3,5-triazine is added to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. The methylene protons (-CH₂-) would likely appear as a quartet, and the methyl protons (-CH₃) as a triplet, due to spin-spin coupling. The chemical shifts would be influenced by the electron-withdrawing nature of the triazine ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl group and the carbon atoms of the triazine ring. The triazine ring carbons directly attached to the chlorine atoms would be significantly deshielded and appear at a downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Dichloro-6-ethyl-1,3,5-triazine would exhibit characteristic absorption bands for the triazine ring and the ethyl substituent. Key expected peaks include C=N stretching vibrations for the triazine ring, typically in the region of 1550-1400 cm⁻¹, and C-H stretching and bending vibrations for the ethyl group.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,4-Dichloro-6-ethyl-1,3,5-triazine would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for chloro-s-triazines involve the loss of chlorine atoms and cleavage of the side chain.[6][7]
Synthesis and Reactivity
The synthesis of 2,4-Dichloro-6-ethyl-1,3,5-triazine typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[8] The reactivity of the chlorine atoms on the triazine ring is governed by a temperature-dependent, sequential nucleophilic aromatic substitution (SNAr) mechanism.[9][10] This allows for the controlled, stepwise introduction of different substituents.
Synthesis of 2,4-Dichloro-6-ethyl-1,3,5-triazine
A common synthetic route involves the reaction of cyanuric chloride with an ethyl Grignard reagent (ethylmagnesium bromide).[11]
Experimental Protocol:
-
Reaction Setup: A solution of cyanuric chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.
-
Reagent Addition: A solution of ethylmagnesium bromide (1 equivalent) in the same solvent is added dropwise to the cooled cyanuric chloride solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the formation of the monosubstituted product and minimize the formation of di- and tri-substituted byproducts.
-
Work-up and Purification: Once the reaction is complete, it is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation under reduced pressure.
Causality Behind Experimental Choices: The use of low temperature (0 °C) is critical to control the reactivity of the Grignard reagent and favor the monosubstitution of one chlorine atom on the triazine ring. The electron-donating nature of the newly introduced ethyl group deactivates the remaining carbon-chlorine bonds towards further nucleophilic attack, making the second substitution require more forcing conditions (e.g., higher temperatures).[9]
Reactivity with Nucleophiles
The two chlorine atoms of 2,4-Dichloro-6-ethyl-1,3,5-triazine are susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in constructing diverse molecular libraries for drug discovery.[3]
The substitution of the second chlorine atom typically requires higher temperatures than the first substitution on cyanuric chloride.[12] By carefully selecting the reaction temperature and the nucleophile, a second, different functional group can be introduced, leading to the synthesis of unsymmetrically substituted triazines.
Caption: Generalized SNAr mechanism on 2,4-Dichloro-6-ethyl-1,3,5-triazine.
Applications in Drug Development
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][13] The ability to readily functionalize 2,4-Dichloro-6-ethyl-1,3,5-triazine at two positions allows for the systematic exploration of chemical space and the optimization of lead compounds. The resulting derivatives have shown a broad range of biological activities, including anticancer, antiviral, and antimicrobial properties.[14][15]
Caption: Role of 2,4-Dichloro-6-ethyl-1,3,5-triazine in a drug discovery workflow.
Safety and Handling
As with all chlorinated organic compounds, 2,4-Dichloro-6-ethyl-1,3,5-triazine should be handled with appropriate safety precautions in a well-ventilated fume hood.[16][17] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[18] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, refer to the specific Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
2,4-Dichloro-6-ethyl-1,3,5-triazine is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its predictable reactivity, governed by the principles of sequential nucleophilic aromatic substitution, makes it an ideal scaffold for the synthesis of diverse molecular libraries. For researchers and scientists in drug development, a thorough understanding of its properties, handling, and synthetic potential is essential for leveraging its capabilities in the quest for novel and effective therapeutic agents.
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